1-Hydroxy-6-(trifluoromethyl)benzotriazole
Overview
Description
1-Hydroxy-6-(trifluoromethyl)benzotriazole is a chemical compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 g/mol . It is known for its applications in organic synthesis, particularly in peptide coupling reactions. The compound is characterized by the presence of a trifluoromethyl group attached to a benzotriazole ring, which imparts unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound is used in organic synthesis , suggesting that it may interact with its targets to facilitate chemical reactions.
Biochemical Pathways
It is known that the compound is used in the preparation of thiophosphorylating agents , which suggests that it may be involved in phosphorylation-related pathways.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Biochemical Analysis
Biochemical Properties
1-Hydroxy-6-(trifluoromethyl)benzotriazole plays a significant role in biochemical reactions, particularly in the preparation of coupling agents such as Ogura’s BTBO and BTBC . It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s ability to act as a coupling agent is attributed to its interaction with amino acids and peptides, enhancing the efficiency of peptide synthesis . The nature of these interactions involves the activation of carboxyl groups, making them more reactive towards nucleophilic attack by amino groups.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cell function . These effects are observed in different cell types, highlighting the compound’s versatility in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable intermediates with carboxyl groups, facilitating peptide bond formation . The compound acts as an activator of carboxyl groups, making them more susceptible to nucleophilic attack by amino groups. This activation process is crucial for the synthesis of peptides and other biomolecules. Additionally, this compound can inhibit or activate specific enzymes, depending on the context of the biochemical reaction . These interactions at the molecular level contribute to the compound’s effectiveness in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . This degradation can affect its efficacy in biochemical reactions, necessitating proper storage and handling. Long-term studies have shown that the compound can have sustained effects on cellular function, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Its interactions with enzymes such as carboxylases and dehydrogenases play a crucial role in its metabolic effects . These interactions contribute to the compound’s ability to modulate biochemical reactions and metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules . Proper understanding of its transport and distribution is essential for optimizing its use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in biochemical reactions, as they determine the sites of interaction with enzymes and other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-6-(trifluoromethyl)benzotriazole can be synthesized through various methods. One common approach involves the reaction of 6-(trifluoromethyl)benzotriazole with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-6-(trifluoromethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
1-Hydroxy-6-(trifluoromethyl)benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Hydroxybenzotriazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
6-(Trifluoromethyl)benzotriazole: Does not have the hydroxyl group, affecting its chemical properties and uses
Uniqueness
1-Hydroxy-6-(trifluoromethyl)benzotriazole is unique due to the presence of both the hydroxyl and trifluoromethyl groups. This combination imparts distinct reactivity and makes it particularly effective in peptide coupling reactions. Its ability to activate carboxyl groups and facilitate amide bond formation sets it apart from similar compounds .
Properties
IUPAC Name |
1-hydroxy-6-(trifluoromethyl)benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-5-6(3-4)13(14)12-11-5/h1-3,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIBHCWBCOAPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350825 | |
Record name | 1-hydroxy-6-(trifluoromethyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26198-21-0 | |
Record name | 1-hydroxy-6-(trifluoromethyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-6-(trifluoromethyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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